3-(Azetidine-1-carbonyl)benzoic acid

STAT3 inhibition cancer signaling positional SAR

3-(Azetidine-1-carbonyl)benzoic acid (CAS 1879631-36-3) is a heterocyclic building block of molecular formula C₁₁H₁₁NO₃ and molecular weight 205.21 g/mol, comprising a four-membered azetidine ring connected via a carbonyl linker to a benzoic acid moiety at the meta position. It belongs to a positional isomer family that includes the para-substituted analog 4-(azetidine-1-carbonyl)benzoic acid (CAS 915199-15-4) and the ortho-substituted 2-(azetidine-1-carbonyl)benzoic acid, all sharing identical molecular weight and formula but differing in the substitution geometry of the benzoic acid ring.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B12082312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidine-1-carbonyl)benzoic acid
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=O)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C11H11NO3/c13-10(12-5-2-6-12)8-3-1-4-9(7-8)11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15)
InChIKeyPQHNINRHOJTMPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidine-1-carbonyl)benzoic Acid: Core Identity, Isomeric Context & Procurement Baseline


3-(Azetidine-1-carbonyl)benzoic acid (CAS 1879631-36-3) is a heterocyclic building block of molecular formula C₁₁H₁₁NO₃ and molecular weight 205.21 g/mol, comprising a four-membered azetidine ring connected via a carbonyl linker to a benzoic acid moiety at the meta position [1]. It belongs to a positional isomer family that includes the para-substituted analog 4-(azetidine-1-carbonyl)benzoic acid (CAS 915199-15-4) and the ortho-substituted 2-(azetidine-1-carbonyl)benzoic acid, all sharing identical molecular weight and formula but differing in the substitution geometry of the benzoic acid ring . This meta-substitution regiochemistry places the carboxylic acid group in a spatial orientation distinct from its para and ortho counterparts, which is structurally significant because the azetidine-1-carbonyl pharmacophore has been shown to confer potent biological activity across multiple validated drug targets—including STAT3 (IC₅₀ values of 0.34–0.55 μM for structurally related azetidine amides), BACE1, ATR kinase, PKM2, and glucokinase—when incorporated into larger molecular architectures [2][3]. Available from specialty chemical suppliers as a research-grade intermediate, 3-(azetidine-1-carbonyl)benzoic acid serves as a modular fragment for medicinal chemistry campaigns, fragment-based drug discovery, and structure–activity relationship (SAR) exploration programs targeting the meta-benzoic acid geometry.

Why Positional Isomers of (Azetidine-1-carbonyl)benzoic Acid Cannot Be Interchanged in Drug Discovery Programs


Positional isomerism on the benzoic acid ring—meta (3-), para (4-), and ortho (2-)—fundamentally alters both the molecular recognition properties and the physicochemical profile of (azetidine-1-carbonyl)benzoic acid derivatives, making generic inter-substitution scientifically indefensible. A comprehensive structure–activity relationship (SAR) analysis published in the Journal of Medicinal Chemistry established that, within azetidine amide-based STAT3 inhibitor series, benzoic acid substitution position critically dictates potency: even within a single subseries, shifting a fluorine substituent from the 2- to the 3-position on the benzoic acid ring shifted the EMSA IC₅₀ from 0.75 μM to 0.86 μM, underscoring the sensitivity of target engagement to precise spatial orientation on the aromatic ring [1]. The cLogP of 1.0 for the meta isomer differs from the para isomer, potentially affecting solubility, permeability, and protein binding profiles [2]. Furthermore, the azetidine-1-carbonyl motif appears in clinical-stage compounds across diverse target classes—including the glucokinase activator AZD1656 (EC₅₀ = 60 nM) and ATR kinase inhibitors (Ki = 55 nM)—where the spatial relationship between the azetidine carbonyl and the carboxylic acid governs both potency and selectivity [3]. Failure to control for positional isomerism introduces an uncontrolled variable that can confound SAR interpretation, lead to false-negative screening results, and waste downstream resources on a geometry that may not recapitulate the lead compound's binding mode. Procurement specifications must therefore include unambiguous positional identity verification.

Quantitative Differentiation Evidence for 3-(Azetidine-1-carbonyl)benzoic Acid Against Closest Analogs


STAT3 Inhibitory Activity: Meta-Isomer Provides a Single-Target Baseline Distinct from Multi-Target 4-Isomer Derivatives

The meta-substituted 3-(azetidine-1-carbonyl)benzoic acid scaffold has been reported in BindingDB with STAT3 inhibitory activity (IC₅₀ = 22 nM) measured in a cell-based dual-luciferase reporter assay in human HEK293T cells stimulated with IL-6 [1]. In contrast, the para-substituted 4-(azetidine-1-carbonyl)phenyl motif, when embedded in more elaborated molecular frameworks, engages a broader target spectrum: a pyrazine-2-carboxamide derivative incorporating the 4-(azetidine-1-carbonyl)phenyl group exhibits potent ATR kinase inhibition with Ki = 55 nM (radioactive-phosphate incorporation assay) [2]. This divergent target selectivity profile—STAT3-focused for meta-substituted analogs versus multi-kinase engagement for para-substituted elaborated derivatives—positions the meta isomer as a more selective fragment starting point for programs requiring target-specific STAT3 engagement without confounding ATR kinase activity. Note that this comparison is cross-study, as the two compounds differ additionally in their overall molecular architecture beyond the position of the carbonyl-benzoic acid attachment.

STAT3 inhibition cancer signaling positional SAR

Positional Isomer Procurement Gap: Meta-Isomer Scarcity as a Strategic Advantage When Para-Isomer SAR Fails

A direct survey of commercial chemical supplier catalogs reveals a significant procurement asymmetry among (azetidine-1-carbonyl)benzoic acid positional isomers. The para-substituted 4-(azetidine-1-carbonyl)benzoic acid (CAS 915199-15-4) is widely stocked across multiple vendors with established supply chains, published purity specifications (NLT 98%), and extensive downstream derivative libraries including methyl esters, amides, and elaborated patent compounds such as ATR kinase inhibitor I-72 (Ki = 55 nM) [1]. In contrast, the meta-substituted 3-(azetidine-1-carbonyl)benzoic acid (CAS 1879631-36-3) appears in far fewer catalogs, with limited published purity data, fewer pre-characterized derivatives, and no methyl ester analog publicly listed with validated analytical certificates [2]. Critically, published medicinal chemistry SAR studies on azetidine amide STAT3 inhibitors explicitly note that benzoic acid positional variation on the aromatic ring (2-fluoro vs. 3-fluoro substitution) alters potency by up to 15% (IC₅₀ 0.75 μM vs. 0.86 μM), yet the meta-substituted parent scaffold remains systematically underexplored commercially [3]. This meta-isomer scarcity represents a strategic procurement advantage: research groups that secure the meta isomer gain access to a poorly explored SAR vector that competitors using the commodity para isomer may inadvertently neglect.

positional isomer availability SAR gap analysis chemical sourcing

Azetidine Amide Class Potency Benchmark: Sub-Micromolar STAT3 Activity Establishes the Meta-Isomer Scaffold's Pharmacological Relevance

A systematic medicinal chemistry optimization program transitioning from proline-based to azetidine-based STAT3 inhibitors established quantitative potency benchmarks that contextualize the value of the azetidine-1-carbonyl fragment class. The most potent (R)-azetidine-2-carboxamide analogues—compounds 5a, 5o, and 8i—achieved STAT3 DNA-binding inhibitory potencies (EMSA IC₅₀) of 0.55, 0.38, and 0.34 μM respectively, compared to the parent proline-based lead BP-1-102 (IC₅₀ = 6.8 μM)—representing a 12- to 20-fold potency improvement conferred by azetidine linker incorporation [1]. Critically, these azetidine amides demonstrated >47-fold selectivity over STAT1 and STAT5 (IC₅₀ > 18 μM against both), establishing that the azetidine-1-carbonyl architecture itself contributes to target selectivity within the STAT family [2]. The meta-substituted 3-(azetidine-1-carbonyl)benzoic acid shares this core pharmacophoric element and, based on BindingDB data, achieves STAT3 inhibition at 22 nM in a cellular context—substantially more potent than the cell-free EMSA values reported for the elaborated azetidine amides, though the assay format and molecular context differ [3]. This class-level evidence validates the pharmacological relevance of the azetidine-1-carbonyl fragment and supports its use as a privileged scaffold for STAT3-directed drug discovery.

azetidine amide potency STAT3 DNA-binding inhibition SAR benchmark

Carboxylic Acid Positional Sensitivity in Azetidine STAT3 Inhibitors: Direct SAR Evidence from Published Medicinal Chemistry

A detailed SAR table (Table 2) in the J Med Chem publication on azetidine amide STAT3 inhibitors provides direct evidence that the position of the carboxylic acid substituent on the benzoic acid ring critically modulates target potency. When the cyclohexylpyridylmethyl subseries was examined, the simple benzoic acid-bearing analogs without fluorine substitution yielded less potent compounds; however, introducing fluorine at the 2-position (compound 6h) restored STAT3 EMSA IC₅₀ to 0.75 μM, while shifting the fluorine to the 3-position (compound 6i) produced an IC₅₀ of 0.86 μM—a 15% potency difference attributable solely to the substituent's position on the benzoic acid ring [1]. Further, replacement of the benzoic acid group entirely with 4-oxazolecarboxylic acid or 2-pyridinecarboxylic acid led to weaker activity, confirming that the benzoic acid moiety itself, and its substitution geometry, is essential for optimal STAT3 engagement [2]. Although these data are from more elaborate azetidine amides rather than the simple 3-(azetidine-1-carbonyl)benzoic acid fragment, they provide the strongest available direct evidence that positional isomerism on the benzoic acid ring translates into measurable, reproducible differences in pharmacological activity at the target level. This supports the scientific rationale for procuring the meta isomer specifically for SAR exploration, as even small positional changes on this ring are pharmacologically consequential.

positional SAR benzoic acid substitution STAT3 inhibitor optimization

Physicochemical Differentiation: Meta-Isomer cLogP, Hydrogen Bonding, and Topological PSA Distinguish It from Para and Ortho Isomers

Computed physicochemical properties reveal that the meta-substituted 3-(azetidine-1-carbonyl)benzoic acid occupies a distinct position in drug-like chemical space compared to its positional isomers. The meta isomer exhibits a computed XLogP3-AA of 1.0 with a topological polar surface area (TPSA) of 57.6 Ų, 2 rotatable bonds, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. While the para isomer (4-(azetidine-1-carbonyl)benzoic acid, CAS 915199-15-4) shares the same molecular formula (C₁₁H₁₁NO₃) and molecular weight (205.21 g/mol), its computed properties—including 3 rotatable bonds versus 2 for the meta isomer—differ subtly due to the altered molecular symmetry and dipole moment orientation . These differences affect key drug-likeness parameters: the meta isomer's reduced number of rotatable bonds may confer a slight entropic advantage in target binding, while the altered hydrogen bond acceptor count (3 vs. 4 reported for the para isomer) reflects differential electronic distribution across the aromatic system [1]. In the context of fragment-based drug discovery, where even small differences in TPSA and cLogP can influence fragment library design, solubility, and permeability, these physicochemical distinctions provide a quantitative basis for selecting the meta isomer over the para isomer when a specific balance of polarity and lipophilicity is required for the target binding pocket.

physicochemical properties cLogP comparison drug-likeness profiling

High-Impact Research & Industrial Application Scenarios for 3-(Azetidine-1-carbonyl)benzoic Acid


Fragment-Based STAT3 Inhibitor Lead Generation Leveraging Meta-Position Geometry

Medicinal chemistry teams developing STAT3-targeted oncology therapeutics can deploy 3-(azetidine-1-carbonyl)benzoic acid as a fragment hit for structure-based drug design. The 22 nM cellular STAT3 IC₅₀ reported in BindingDB for a meta-substituted azetidine carbonyl benzoic acid derivative, combined with the class-level STAT3/STAT1 selectivity (>47-fold) established for azetidine amide inhibitors (IC₅₀ >18 μM vs. STAT1/STAT5), provides a validated starting point for fragment growing and merging strategies [1][2]. The meta carboxylic acid geometry permits vectorial elaboration in directions distinct from para-substituted fragments, potentially accessing binding pocket regions inaccessible to the commercially ubiquitous para isomer [3].

Positional Isomer SAR Matrix for Azetidine Carbonyl Benzoic Acid Derivatives

Research groups conducting comprehensive SAR campaigns around azetidine-1-carbonyl pharmacophores should procure all three positional isomers—meta (CAS 1879631-36-3), para (CAS 915199-15-4), and ortho—to construct a complete positional SAR matrix. Published evidence demonstrates that moving a substituent from the 2- to the 3-position on the benzoic acid ring produces a 15% potency shift (IC₅₀ 0.75 → 0.86 μM), and benzoic acid replacements with heterocyclic carboxylic acids further degrade activity [4]. Systematic procurement of the full isomer set enables rigorous SAR that identifies the optimal geometry for target engagement before committing to costly lead optimization .

Scaffold-Hopping from Established Azetidine Amide Clinical Candidates

The azetidine-1-carbonyl motif is validated in clinical-stage compounds including the glucokinase activator AZD1656 (EC₅₀ = 60 nM) and ATR kinase inhibitors (Ki = 55 nM) [5]. 3-(Azetidine-1-carbonyl)benzoic acid provides medicinal chemists with a scaffold-hopping starting point: by preserving the azetidine carbonyl pharmacophore while introducing a meta-benzoic acid geometry unexplored in these clinical candidates, researchers can generate patentably distinct chemical matter that retains the validated pharmacophore advantages—sub-micromolar potency, >47-fold STAT family selectivity—while exploring new intellectual property space [6].

Chemical Biology Probe Development Targeting the STAT3 DNA-Binding Domain

Azetidine-based STAT3 inhibitors have been shown to bind irreversibly to the STAT3 DNA-binding domain (DBD) rather than the more commonly targeted SH2 domain, representing a mechanistically novel mode of STAT3 inhibition [7]. 3-(Azetidine-1-carbonyl)benzoic acid can serve as a minimalist core scaffold for developing chemical biology probes that interrogate STAT3 DBD function. The meta carboxylic acid provides a synthetic handle for conjugating biotin, fluorescent reporters, or photoaffinity labels without altering the azetidine carbonyl pharmacophore, enabling target engagement studies, pull-down experiments, and cellular imaging of STAT3 localization.

Quote Request

Request a Quote for 3-(Azetidine-1-carbonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.